molecular formula C14H15NO2 B2560484 5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid CAS No. 2137720-98-8

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2560484
CAS No.: 2137720-98-8
M. Wt: 229.279
InChI Key: FCIRHLYUXIQESM-UHFFFAOYSA-N
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Description

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a benzyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 3-position, making it a unique and versatile molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine and ethylamine in the presence of a catalyst such as iron (III) chloride. The reaction proceeds through a series of steps, including cyclization and deprotection, to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-alcohol derivatives .

Scientific Research Applications

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Pyrrole derivatives: Other pyrrole-based compounds with different substituents at various positions on the ring.

Uniqueness

5-Benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, ethyl, and carboxylic acid groups makes it a versatile molecule for various applications .

Properties

IUPAC Name

5-benzyl-2-ethyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-13-12(14(16)17)9-11(15-13)8-10-6-4-3-5-7-10/h3-7,9,15H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIRHLYUXIQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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